4-(4-methyl-1H-pyrazol-5-yl)piperidine
Description
4-(4-Methyl-1H-pyrazol-5-yl)piperidine is a heterocyclic organic compound featuring a piperidine ring substituted with a 4-methylpyrazole moiety at the 4-position. Its hydrochloride salt (CAS: 2702587-75-3) has a molecular formula of C₉H₁₆ClN₃ and a molecular weight of 201.7 g/mol . The compound’s structure combines the rigidity of the piperidine scaffold with the aromatic and hydrogen-bonding capabilities of the pyrazole ring, making it a versatile intermediate in medicinal chemistry.
Properties
IUPAC Name |
4-(4-methyl-1H-pyrazol-5-yl)piperidine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H15N3/c1-7-6-11-12-9(7)8-2-4-10-5-3-8/h6,8,10H,2-5H2,1H3,(H,11,12) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LFOBDIZBSQDVSY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(NN=C1)C2CCNCC2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H15N3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
165.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-methyl-1H-pyrazol-5-yl)piperidine typically involves the formation of the pyrazole ring followed by its attachment to the piperidine ring. One common method involves the cyclization of hydrazine derivatives with 1,3-diketones to form the pyrazole ring . The pyrazole is then reacted with piperidine under suitable conditions to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This typically includes the use of automated reactors and continuous flow systems to maintain consistent reaction parameters.
Chemical Reactions Analysis
Types of Reactions
4-(4-methyl-1H-pyrazol-5-yl)piperidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups onto the pyrazole or piperidine rings .
Scientific Research Applications
4-(4-methyl-1H-pyrazol-5-yl)piperidine has several applications in scientific research:
Mechanism of Action
The mechanism of action of 4-(4-methyl-1H-pyrazol-5-yl)piperidine involves its interaction with specific molecular targets. For instance, as an sEH inhibitor, it binds to the active site of the enzyme, preventing the hydrolysis of epoxides to diols . This inhibition can lead to various physiological effects, such as reduced inflammation and lower blood pressure.
Comparison with Similar Compounds
Structural and Functional Analogues
The following table summarizes key structural analogs, their substituents, and notable properties:
Pharmacological and Binding Affinity Differences
- Receptor Selectivity: Benzisoxazole-substituted piperidines (e.g., BI-5-HT2A ligands) exhibit >10-fold higher binding affinity for 5-HT2A receptors compared to D2 receptors, with fluorinated derivatives showing enhanced selectivity .
- However, their safety profiles may differ, as some triazole derivatives are classified as irritants . Tetrazole-thioether derivatives (e.g., 4-((1-methyltetrazol-5-yl)thio)piperidine) introduce sulfur, which can influence metabolic stability and redox properties .
Biological Activity
4-(4-methyl-1H-pyrazol-5-yl)piperidine is a compound of considerable interest in medicinal chemistry due to its diverse biological activities. This article explores its biological properties, mechanisms of action, and potential therapeutic applications, supported by relevant data and case studies.
Chemical Structure and Properties
The compound features a piperidine ring substituted with a 4-methyl-1H-pyrazole moiety. This unique substitution pattern significantly influences its chemical reactivity and biological activity, particularly in enzyme inhibition and anti-inflammatory responses.
4-(4-methyl-1H-pyrazol-5-yl)piperidine has been identified as a potent inhibitor of soluble epoxide hydrolase (sEH). The mechanism involves binding to the active site of sEH, preventing the hydrolysis of epoxides into diols. This inhibition is crucial as it can lead to increased levels of bioactive epoxides that have beneficial cardiovascular effects .
Antimicrobial Activity
Recent studies have highlighted the antibacterial properties of pyrazole derivatives, including 4-(4-methyl-1H-pyrazol-5-yl)piperidine. Various derivatives have shown promising results against bacterial strains such as E. coli and Bacillus subtilis. In one study, compounds derived from piperidine exhibited significant antibacterial activity, demonstrating their potential in treating infections .
Anti-inflammatory Effects
The anti-inflammatory properties of this compound have also been explored. It has been shown to inhibit pro-inflammatory cytokines like TNF-α and IL-6 in vitro, suggesting its utility in managing inflammatory diseases. For instance, compounds similar to 4-(4-methyl-1H-pyrazol-5-yl)piperidine exhibited up to 85% inhibition of TNF-α at certain concentrations .
Anticancer Potential
The anticancer activity of pyrazole derivatives has garnered attention in recent years. Studies indicate that 4-(4-methyl-1H-pyrazol-5-yl)piperidine may inhibit various cancer cell lines, including breast and lung cancers. The compound's mechanism involves targeting multiple cancer-related pathways, such as topoisomerase II and EGFR, which are crucial for cancer cell proliferation .
Case Studies
Q & A
Q. How to design controlled studies for assessing metabolic stability?
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
